1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol
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Overview
Description
1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a triazole ring, and a dioxolane ring. It is often used as an intermediate in the synthesis of other important compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with a dioxolane derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform, ethyl acetate, or methanol, and may require catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly antifungal agents like itraconazole
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to antifungal effects. The triazole ring in the compound is known to bind to the heme iron of cytochrome P450 enzymes, disrupting their function and inhibiting the synthesis of essential sterols .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: A well-known antifungal agent with a similar structure, containing a triazole ring and a dichlorophenyl group.
Ketoconazole: Another antifungal compound with a similar mechanism of action, targeting cytochrome P450 enzymes.
Fluconazole: A triazole antifungal with a simpler structure but similar biological activity.
Uniqueness
1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxolane ring differentiates it from other triazole antifungals, potentially offering different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
119725-85-8 |
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Molecular Formula |
C15H17Cl2N3O3 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C15H17Cl2N3O3/c1-2-13(21)14-6-22-15(23-14,7-20-9-18-8-19-20)11-4-3-10(16)5-12(11)17/h3-5,8-9,13-14,21H,2,6-7H2,1H3 |
InChI Key |
BNNMCHGMWDOQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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